

Surface Hardening Techniques for E235 Steel Components: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common surface hardening techniques applicable to **E235** steel, a non-alloyed, low-carbon structural steel. The protocols outlined below are intended to serve as a comprehensive guide for researchers and scientists. **E235** steel, with its characteristic low carbon content (typically $\leq 0.17\%$), does not form a hard martensitic structure upon quenching. Therefore, to enhance its surface hardness, wear resistance, and fatigue life, various surface hardening methods are employed. These techniques modify the surface layer of the steel while maintaining the toughness and ductility of the core.

This document details four primary surface hardening techniques: pack carburizing, gas nitriding, induction hardening, and flame hardening. Each section includes a summary of quantitative data, detailed experimental protocols, and visualizations to illustrate the process workflows.

Pack Carburizing

Pack carburizing is a case-hardening process that involves diffusing carbon into the surface of a low-carbon steel component at an elevated temperature. This enrichment of the surface with carbon allows it to be hardened by quenching, resulting in a hard, wear-resistant case and a tough, ductile core.[1] The process is carried out by packing the steel components in a sealed container with a carbonaceous material, such as charcoal, and heating it for a prolonged period.[1]



Quantitative Data for Pack Carburizing of Low-Carbon Steel

The following table summarizes typical process parameters and expected results for pack carburizing of low-carbon steels, which can be considered indicative for **E235** steel.

Parameter	Value	Reference
Carburizing Temperature	850 - 950 °C	[2]
Holding Time	2 - 10 hours	[1]
Carburizing Medium	Charcoal (with energizers like BaCO ₃ or Na ₂ CO ₃)	[1]
Expected Surface Carbon Content	0.8 - 1.2%	[2]
Typical Case Depth	0.5 - 2.0 mm	[1]
Expected Surface Hardness (after quenching)	55 - 62 HRC	[3]

Experimental Protocol for Pack Carburizing

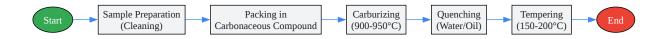
- 1. Sample Preparation:
- Machine E235 steel components to their final dimensions, leaving a small allowance for any potential distortion.
- Thoroughly clean the components to remove any contaminants such as oil, grease, or scale.
- 2. Packing:
- Select a heat-resistant steel box.
- Place a layer of carbonaceous compound (e.g., a mixture of charcoal and an energizer) at the bottom of the box.



- Position the E235 steel components on this layer, ensuring a minimum distance of 25 mm between them and the box walls.
- Fill the remaining space with the carbonaceous compound, ensuring the components are completely covered.
- Seal the box, for example, with fire clay, to create a closed environment.
- 3. Carburizing:
- Place the sealed box in a furnace.
- Heat the furnace to the carburizing temperature, typically between 900°C and 950°C.
- Hold the components at this temperature for a duration determined by the desired case depth (refer to the table above).
- 4. Cooling and Hardening:
- After the specified holding time, the components can be either quenched directly from the carburizing temperature or allowed to cool slowly within the box.
- For direct quenching, remove the components from the box and immediately quench them in a suitable medium (e.g., water, brine, or oil).
- If slow-cooled, the components will need to be reheated to a suitable hardening temperature (austenitizing temperature) and then quenched.
- 5. Tempering:
- After quenching, temper the components by heating them to a lower temperature (e.g., 150 200°C) to relieve internal stresses and improve toughness. The exact tempering temperature will depend on the desired final hardness.

Experimental Workflow





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Pack Carburizing Experimental Workflow

Gas Nitriding

Gas nitriding is a thermochemical surface hardening process that introduces nitrogen into the surface of steel.[4] This is achieved by heating the steel in a nitrogen-rich atmosphere, typically ammonia gas, at a controlled temperature.[5] The diffused nitrogen reacts with iron and alloying elements to form hard nitrides, resulting in a very hard and wear-resistant surface with minimal distortion compared to carburizing, as no quenching is required.[6]

Quantitative Data for Gas Nitriding of Low-Alloy Steels

The following data for low-alloy steels can be used as a guideline for the gas nitriding of **E235** steel.

Parameter	Value	Reference
Nitriding Temperature	500 - 550 °C	[6]
Holding Time	10 - 60 hours	[7]
Atmosphere	Ammonia (NH₃)	[5]
Typical Case Depth	0.2 - 0.6 mm	[6]
Expected Surface Hardness	300 - 500 HV	[8]

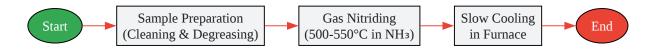
Experimental Protocol for Gas Nitriding

- 1. Sample Preparation:
- **E235** steel components should be in their final machined and, if required, heat-treated (quenched and tempered) condition.



- The surface must be thoroughly cleaned and degreased to ensure uniform nitrogen diffusion.
- 2. Nitriding:
- Place the cleaned components in a sealed nitriding furnace.
- Purge the furnace with an inert gas (e.g., nitrogen) to remove oxygen.
- Heat the furnace to the nitriding temperature (typically 520°C).
- Introduce ammonia gas into the furnace. The ammonia dissociates at this temperature, providing active nitrogen for diffusion.
- Maintain the temperature and ammonia flow for the time required to achieve the desired case depth.
- 3. Cooling:
- After the nitriding cycle, cool the components slowly in the furnace under a protective atmosphere to prevent oxidation.
- 4. Post-Treatment:
- No further heat treatment like quenching or tempering is typically required. The components are ready for use after cooling.

Experimental Workflow



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Gas Nitriding Experimental Workflow

Induction Hardening



Induction hardening is a surface hardening process that utilizes electromagnetic induction to rapidly heat a localized area of a steel component.[9] The heated area is then quickly quenched to form a hard martensitic surface layer.[9] This technique is highly controllable, fast, and energy-efficient.[9] For **E235** steel, a prior carburizing or carbonitriding step would be necessary to introduce sufficient carbon for hardening. However, for steels with sufficient carbon content, it is a direct hardening process.

Quantitative Data for Induction Hardening

The following parameters are generally applicable for the induction hardening of medium-carbon steels. For **E235**, these would apply after a carbon enrichment process.

Parameter	Value	Reference
Heating Temperature	850 - 950 °C	[10]
Heating Time	Seconds	[3]
Frequency	1 - 500 kHz (Higher frequency for shallower case)	[11]
Quenching Medium	Water, polymer, or oil	[10]
Typical Case Depth	0.5 - 10 mm	[9]
Expected Surface Hardness	Dependent on carbon content (typically > 50 HRC for medium carbon steels)	[6]

Experimental Protocol for Induction Hardening

1. Sample Preparation:

- As E235 is a low-carbon steel, a preliminary carburizing or carbonitriding treatment is required to increase the surface carbon content to a hardenable level (e.g., > 0.3%).
- Clean the surface of the component.
- 2. Induction Heating:

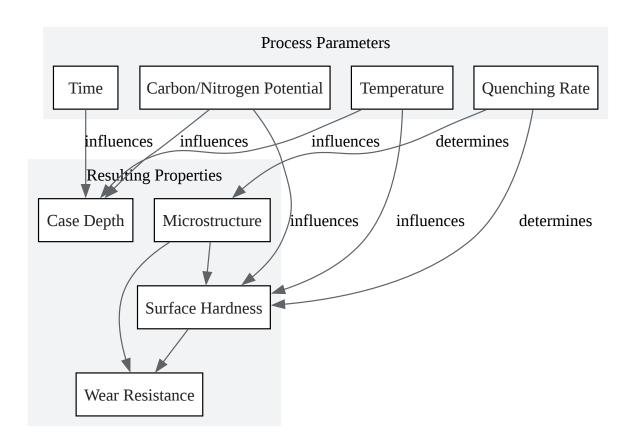


- Place the component within an induction coil designed for the specific geometry of the area to be hardened.
- Apply a high-frequency alternating current to the coil, which induces eddy currents in the component's surface, leading to rapid heating.
- The heating time is very short, typically a few seconds, to heat the surface to the austenitizing temperature.
- 3. Quenching:
- Immediately after heating, quench the component using a spray of water, polymer solution, or oil. The quenching medium and rate are critical for achieving the desired hardness.
- 4. Tempering:
- Tempering at a low temperature (150 200°C) is often performed to reduce the brittleness of the hardened case.

Experimental Workflow







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